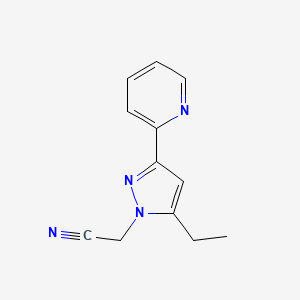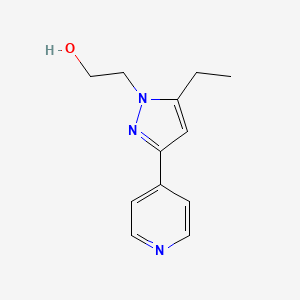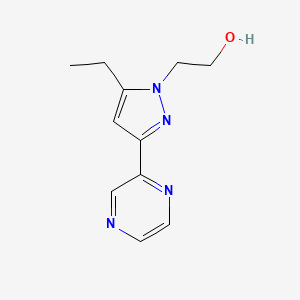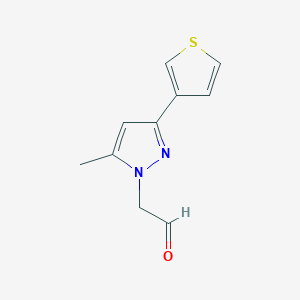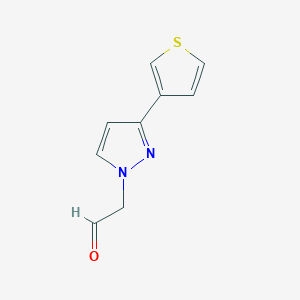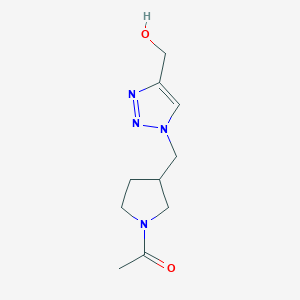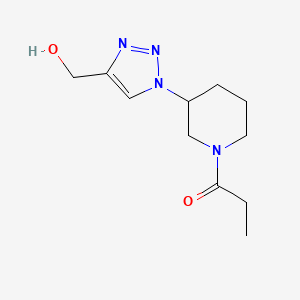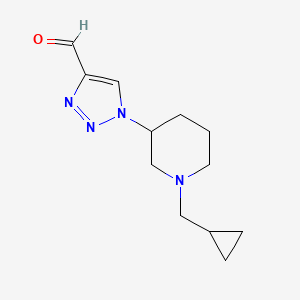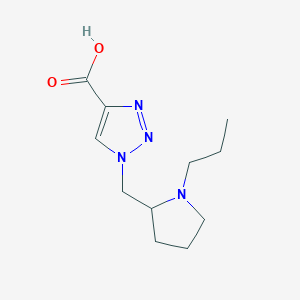![molecular formula C10H10N4 B1482119 1-(环丙基甲基)-1H-咪唑并[1,2-b]吡唑-6-碳腈 CAS No. 2098056-88-1](/img/structure/B1482119.png)
1-(环丙基甲基)-1H-咪唑并[1,2-b]吡唑-6-碳腈
描述
The compound “1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile” is a heterocyclic compound containing an imidazo[1,2-b]pyrazole core, which is a fused ring system with a pyrazole ring attached to an imidazole ring. The compound also has a cyclopropylmethyl group attached at the 1-position and a carbonitrile group (-C≡N) attached at the 6-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazo[1,2-b]pyrazole core, the cyclopropylmethyl group, and the carbonitrile group. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, imidazo[1,2-b]pyrazole compounds are known to participate in various chemical reactions . The reactivity of this compound would likely be influenced by the electron-withdrawing carbonitrile group and the cyclopropylmethyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbonitrile group could influence its polarity and solubility .科学研究应用
合成和衍生物形成
新衍生物合成: 合成了与1-(环丙基甲基)-1H-咪唑并[1,2-b]吡唑-6-碳腈结构相关的新衍生物,产率良好,展示了该化合物在创造新化学实体(Khalafy, Marjani, & Salami, 2014)方面的实用性。
抗氧化和抗微生物活性: 合成了1H-咪唑并[1,2-b]吡唑的衍生物,并对其抗氧化和抗微生物活性进行了评估,突显了该化合物在药物化学(Bassyouni et al., 2012)中的潜力。
合成的环缩合: 利用1H-咪唑并[1,2-b]吡唑衍生物进行环缩合技术合成各种复杂化合物,表明了1-(环丙基甲基)-1H-咪唑并[1,2-b]吡唑-6-碳腈在先进化学合成(Colomer & Moyano, 2011)中的作用。
生物活性和应用
- 抗微生物活性: 一些1H-咪唑并[1,2-b]吡唑的衍生物显示出显著的抗微生物活性,表明1-(环丙基甲基)-1H-咪唑并[1,2-b]吡唑-6-碳腈在开发新的抗微生物剂(Rahmouni et al., 2014)方面具有潜力。
化学合成技术
- 多组分反应: 该化合物用于多组分反应合成复杂分子,展示了其在有机合成(Patel, 2017)中的多功能性。
作用机制
- Pyrazoles often exhibit diverse biological activities due to their ability to modulate enzymes, receptors, and other cellular components .
Target of Action
Biochemical Pathways
Result of Action
安全和危害
未来方向
The future research directions for this compound could involve further exploration of its synthesis, its reactivity, and its potential applications in various fields . For example, it could be studied for potential biological activity, given the known biological activity of many imidazo[1,2-b]pyrazole compounds.
生化分析
Biochemical Properties
1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . By inhibiting these kinases, 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile can modulate cellular processes such as proliferation, differentiation, and apoptosis. Additionally, it interacts with proteins involved in DNA repair and replication, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is involved in cell growth and survival . By altering the activity of this pathway, 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile can induce changes in gene expression, leading to altered cellular responses. Furthermore, it impacts cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it binds to the ATP-binding site of certain kinases, thereby inhibiting their activity and preventing downstream signaling events . Additionally, 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile can modulate the activity of transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile have been observed to change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Long-term studies have also indicated that 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile can have sustained effects on cellular function, including prolonged inhibition of kinase activity and altered gene expression .
Dosage Effects in Animal Models
The effects of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as reduced tumor growth and improved survival rates in cancer models . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . During phase I metabolism, it is oxidized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates are then conjugated with glutathione or other cofactors during phase II metabolism, resulting in more water-soluble metabolites that can be excreted from the body . The effects of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile on metabolic flux and metabolite levels further underscore its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, it can bind to plasma proteins, such as albumin, which aids in its distribution throughout the body . The localization and accumulation of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile in specific tissues are influenced by these interactions, affecting its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular signaling and metabolism . Additionally, it can be targeted to specific subcellular compartments, such as the nucleus or mitochondria, through post-translational modifications or targeting signals . These localization patterns influence the compound’s activity and function, further highlighting its potential as a therapeutic agent.
属性
IUPAC Name |
1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-6-9-5-10-13(7-8-1-2-8)3-4-14(10)12-9/h3-5,8H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMDSGIHZCJCBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=CC(=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



